molecular formula C16H13N3O6 B11016728 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate

Cat. No.: B11016728
M. Wt: 343.29 g/mol
InChI Key: DATBHKBUQRJRHN-UHFFFAOYSA-N
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Description

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate is a complex organic compound with the molecular formula C16H13N3O6 and a molecular weight of 343.299 g/mol . This compound is characterized by the presence of a nitrobenzoyl group, a hydrazino group, and a phenyl acetate group, making it a unique and versatile molecule in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate typically involves the reaction of 4-nitrobenzoyl chloride with hydrazine to form 4-nitrobenzoyl hydrazine. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetate group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 4-((2-(4-Aminobenzoyl)hydrazino)carbonyl)phenyl acetate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in electron transfer reactions, while the hydrazino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(4-Nitrobenzoyl)hydrazino)carbonyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetate group allows for unique substitution reactions, and the nitrobenzoyl and hydrazino groups provide versatile sites for interaction with biological targets.

Properties

Molecular Formula

C16H13N3O6

Molecular Weight

343.29 g/mol

IUPAC Name

[4-[[(4-nitrobenzoyl)amino]carbamoyl]phenyl] acetate

InChI

InChI=1S/C16H13N3O6/c1-10(20)25-14-8-4-12(5-9-14)16(22)18-17-15(21)11-2-6-13(7-3-11)19(23)24/h2-9H,1H3,(H,17,21)(H,18,22)

InChI Key

DATBHKBUQRJRHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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